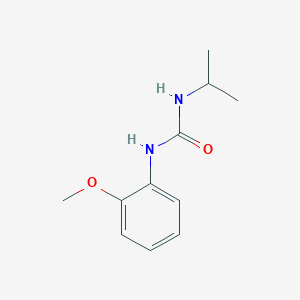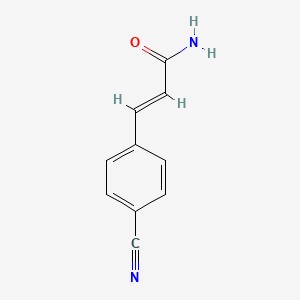
Ethyl 3-(propylcarbamoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(propylcarbamoylamino)benzoate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 3-(propylureido)benzoate or EPPB. This compound is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
科学研究应用
EPPB has been shown to have potential therapeutic applications in the treatment of various diseases. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties and has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of EPPB involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. EPPB binds to the ATP-binding site of CK2, preventing the kinase from phosphorylating its target proteins. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EPPB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties and has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis. EPPB has been found to be well tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
EPPB has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been well characterized in the literature and has been shown to be effective in a number of different experimental systems. However, there are also some limitations to using EPPB in lab experiments. It is a relatively non-specific inhibitor that can target other kinases in addition to CK2. This can lead to off-target effects and can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on EPPB. One area of research is the development of more specific inhibitors of CK2 that can target the kinase without affecting other kinases. This would improve the specificity of the inhibitor and reduce the potential for off-target effects. Another area of research is the development of EPPB derivatives that have improved pharmacokinetic properties. This would make the compound more effective in vivo and increase its potential as a therapeutic agent. Finally, research is needed to further explore the potential therapeutic applications of EPPB in the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of EPPB involves the reaction of 3-aminobenzoic acid with ethyl chloroformate and propylamine. The resulting product is then purified using column chromatography to obtain EPPB in high purity. This synthesis method has been well established in the literature and has been used by many researchers to obtain EPPB for their experiments.
属性
IUPAC Name |
ethyl 3-(propylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-13(17)15-11-7-5-6-10(9-11)12(16)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXILVZVTBQRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(propylcarbamoylamino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

methanone](/img/structure/B7458777.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)